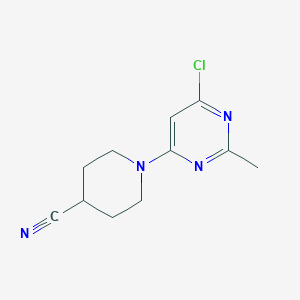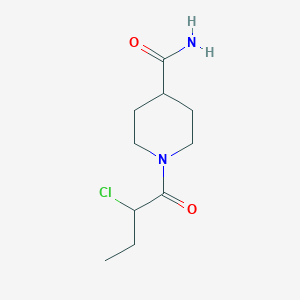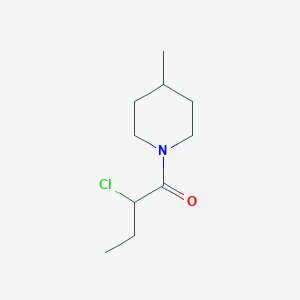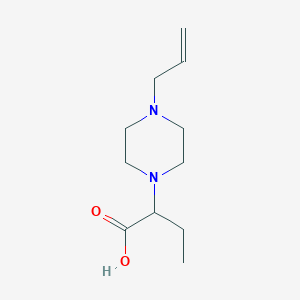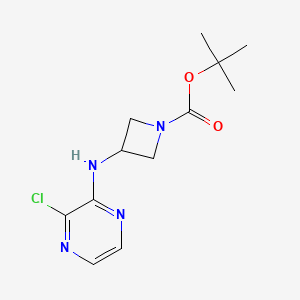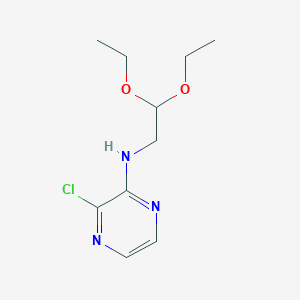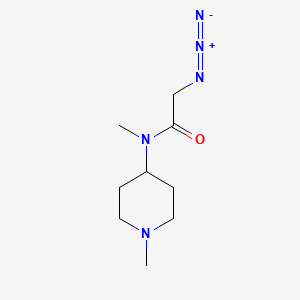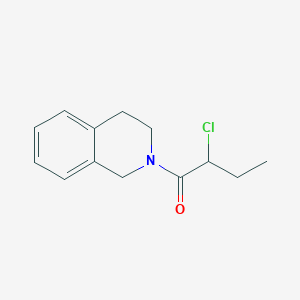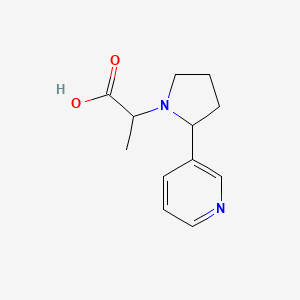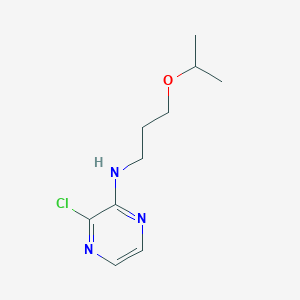
6-(4,4-Dimethyloxazolidin-3-yl)pyridazine-3-carboxylic acid
Vue d'ensemble
Description
“6-(4,4-Dimethyloxazolidin-3-yl)pyridazine-3-carboxylic acid” is a chemical compound. Its molecular formula is C10H13N3O3. It’s related to pyridazine derivatives, which have been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyridazine derivatives can be synthesized through various methods. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines .
Applications De Recherche Scientifique
Synthetic Chemistry Applications
- Regioselectivity in Organic Synthesis : The study of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and pyrazolo[3,4-d]pyridazines emphasizes the regioselectivity of 1,3-dipolar cycloadditions in synthetic chemistry, providing efficient synthetic routes for these compounds. These methodologies contribute to the synthesis of compounds with potential antimicrobial, anti-inflammatory, and analgesic activities (Zaki, Sayed, & Elroby, 2016).
Biological Activity Investigations
- Antimicrobial and Antitumor Properties : Novel arylazothiazole disperse dyes containing selenium were synthesized for polyester fibers dyeing, demonstrating significant antioxidant, antitumor, and antimicrobial activities. This research shows the potential of structurally similar compounds in developing bioactive materials (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Mécanisme D'action
Target of Action
Pyridazine and pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s worth noting that pyridazine pyrazolecarboxamides, a related class of compounds, have been shown to inhibit the function of insect chordotonal neurons . This inhibition occurs at a site upstream of TRPVs and is TRPV-independent .
Biochemical Pathways
Pyridazine and pyridazinone derivatives have been shown to affect a wide range of pharmacological activities .
Result of Action
Related compounds have been shown to have a wide range of pharmacological activities .
Analyse Biochimique
Biochemical Properties
6-(4,4-Dimethyloxazolidin-3-yl)pyridazine-3-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including this compound, have been shown to inhibit phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This interaction can modulate various signaling pathways and physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of phosphodiesterase by this compound can lead to increased levels of cyclic AMP (cAMP) within cells, thereby affecting various signaling cascades . This can result in altered gene expression and metabolic activities, impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit phosphodiesterase enzymes is a key aspect of its mechanism of action . By binding to the active site of these enzymes, it prevents the breakdown of cyclic nucleotides, thereby modulating intracellular signaling pathways. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyridazine derivatives can remain stable under certain conditions, but may degrade over time, affecting their long-term efficacy . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, although the specific outcomes may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced signaling and metabolic regulation . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of cyclic nucleotides . This compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s full range of biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization . Once inside the cell, it can accumulate in certain compartments, influencing its efficacy and function. The distribution pattern can also affect the compound’s overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects. Understanding the subcellular distribution is crucial for optimizing its therapeutic potential.
Propriétés
IUPAC Name |
6-(4,4-dimethyl-1,3-oxazolidin-3-yl)pyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-10(2)5-16-6-13(10)8-4-3-7(9(14)15)11-12-8/h3-4H,5-6H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURAINMHBZBVNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1C2=NN=C(C=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


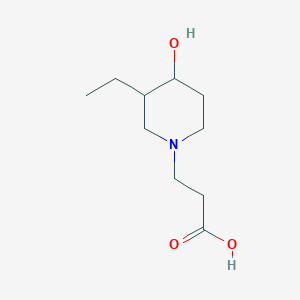
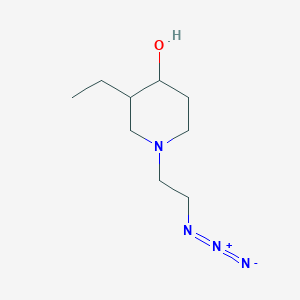
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B1479181.png)
